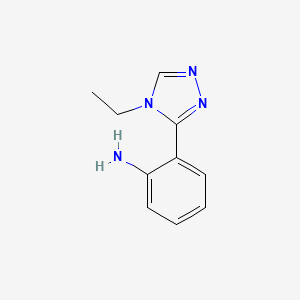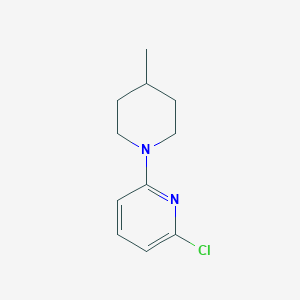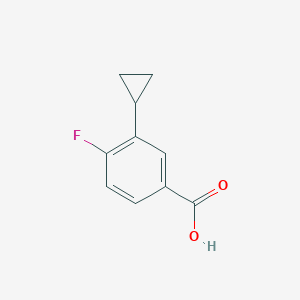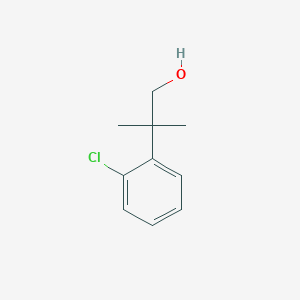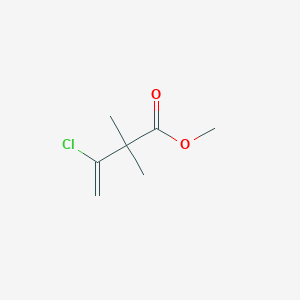
Methyl 3-chloro-2,2-dimethylbut-3-enoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate involves heating a mixture of the compound (33 g, 0.2 mol) and NaOH (9.6 g, 0.24 mol) in water (200 mL) at reflux for 5 hours . The mixture is then cooled to ambient temperature and extracted with ether .Molecular Structure Analysis
The molecular structure of Methyl 3-chloro-2,2-dimethylbut-3-enoate is represented by the formula C7H11ClO2. The compound has a molecular weight of 162.61 g/mol.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate includes the reaction of the compound with sodium hydroxide in water, followed by heating at reflux . This is then followed by a reaction with hydrogen chloride in water .Wissenschaftliche Forschungsanwendungen
Allylic Halogenation
Research by Ahmad, Gedye, and Nechvatal (1968) explored the allylic halogenation of methyl 3-methylbut-2-enoate, which is closely related to methyl 3-chloro-2,2-dimethylbut-3-enoate. They found that this compound can react with various halogenating agents in the presence of a radical initiator, producing a mixture of methyl cis- and trans-4-halogeno-3-methylbut-2-enoates (Ahmad, Gedye, & Nechvatal, 1968).
Synthesis of Heterocyclic Systems
Selič, Grdadolnik, and Stanovnik (1997) demonstrated the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing diverse heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, an important class of compounds in organic chemistry. This research suggests potential applications of related compounds like methyl 3-chloro-2,2-dimethylbut-3-enoate in similar syntheses (Selič, Grdadolnik, & Stanovnik, 1997).
Catalyzed Reactions of Esters
Shapiro, Protopopova, and Nefedov (1988) studied the regioselective catalyzed addition of proton-donor reagents to 1-alkylcyclopropene-3-carboxylate esters, which include methyl 1-alkylcycloprop-3-enoates. This research is relevant because it examines the chemical behavior of compounds similar to methyl 3-chloro-2,2-dimethylbut-3-enoate in the presence of various reagents and catalysts (Shapiro, Protopopova, & Nefedov, 1988).
Organohalogen Compound Reactions
Said and Tipping (1972) investigated the reactions of 2,3-dimethyl-buta-1,3-diene with chlorine and iodine monochloride. This research is pertinent as it provides insights into the reactivity of organohalogen compounds, which is relevant for understanding the chemical properties and potential applications of methyl 3-chloro-2,2-dimethylbut-3-enoate (Said & Tipping, 1972).
Spectroscopic Analysis in Catalysis
Li, Widjaja, and Garland (2003) conducted a study on the spectral reconstruction of in situ FTIR spectroscopic reaction data, focusing on the catalytic hydroformylation of 3,3-dimethylbut-1-ene. This research contributes to the understanding of spectroscopic techniques in analyzing reactions involving compounds like methyl 3-chloro-2,2-dimethylbut-3-enoate, particularly in catalytic contexts (Li, Widjaja, & Garland, 2003).
Eigenschaften
IUPAC Name |
methyl 3-chloro-2,2-dimethylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCNDPOBGLZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654079 | |
| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2,2-dimethylbut-3-enoate | |
CAS RN |
56663-74-2 | |
| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

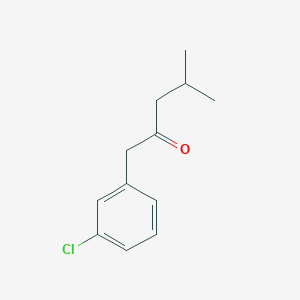
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)
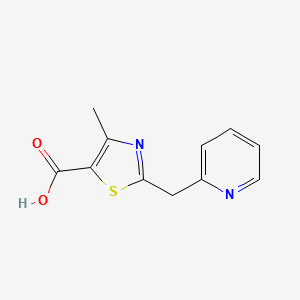
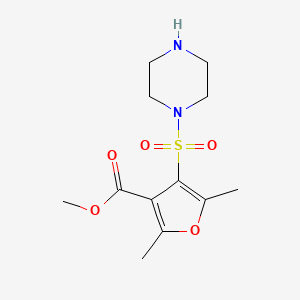
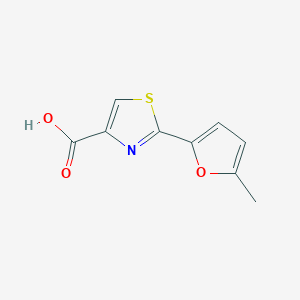
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)
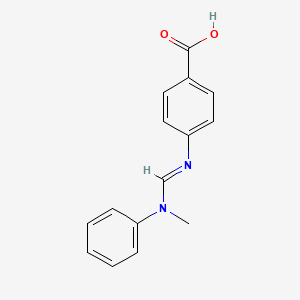
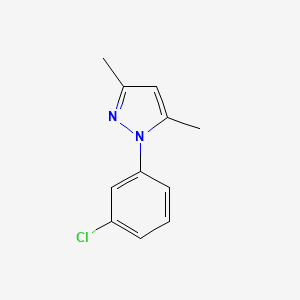
![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
